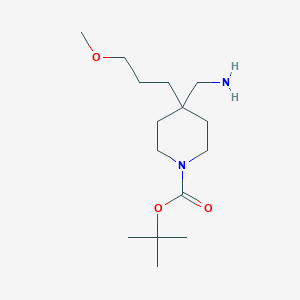

tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H30N2O3 |

|---|---|

Molecular Weight |

286.41 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O3/c1-14(2,3)20-13(18)17-9-7-15(12-16,8-10-17)6-5-11-19-4/h5-12,16H2,1-4H3 |

InChI Key |

NTVKCZLBGFJZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)CN |

Origin of Product |

United States |

Biological Activity

Tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate (CAS No. 1880508-29-1) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H30N2O3

- Molecular Weight : 286.41 g/mol

- CAS Number : 1880508-29-1

- Purity : Typically >97% .

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems and neuroprotective effects.

- Neuroprotective Effects : Preliminary studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

- Enzyme Inhibition : Compounds in this class have shown promise as inhibitors of acetylcholinesterase (AChE) and β-secretase, which are critical in the pathophysiology of Alzheimer's disease. For instance, related compounds demonstrated significant inhibition of AChE with IC50 values in the nanomolar range .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Neuroprotective Effects in Astrocytes

A study investigated the effects of a compound structurally similar to this compound on astrocyte cultures exposed to amyloid beta (Aβ) peptides. The results indicated that treatment with the compound led to a significant increase in cell viability (62.98 ± 4.92%) compared to controls treated only with Aβ (43.78 ± 7.17%) . This suggests a protective role against neurotoxic insults.

Case Study 2: Enzymatic Activity

In another study, compounds similar to this compound were evaluated for their ability to inhibit AChE and β-secretase. The results indicated an IC50 value of 15.4 nM for β-secretase inhibition, showcasing the compound's potential in treating neurodegenerative diseases characterized by cholinergic deficits .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s uniqueness lies in its dual substitution at the 4-position of the piperidine ring. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Dual vs. Single Substituents: The target compound’s dual substituents (aminomethyl and 3-methoxypropyl) differentiate it from simpler analogues like 159635-49-1, which has only an aminomethyl group. This increases steric bulk and may enhance binding specificity in drug-receptor interactions.

- Aromatic vs.

- Functional Group Diversity : The benzyloxy group in 3D-WMB40935 introduces an ether-linked aromatic system, contrasting with the target’s methoxypropyl chain.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Analysis :

- The target compound’s 3-methoxypropyl group likely enhances aqueous solubility compared to purely aromatic derivatives (e.g., 1707580-61-7 ) due to its ether oxygen and aliphatic chain. However, its discontinued status limits experimental data .

- The primary amine in the target compound offers hydrogen-bonding capability, similar to 159635-49-1 , but with additional hydrophobic interactions from the methoxypropyl chain.

Preparation Methods

Piperidine Core Construction

The core piperidine ring can be synthesized via cyclization of suitable amino precursors or hydrogenation of pyridine derivatives . For instance, the synthesis of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-dihydropyridine-2-carboxylate involves:

- Palladium-catalyzed cross-coupling of boronic esters with aryl halides, as described in, using PdXPhosG2 or Pd(dppf)Cl₂ catalysts under inert conditions.

- Hydrogenation steps to reduce pyridine rings or related intermediates.

Introduction of the Aminomethyl Group

The aminomethyl group at the 4-position can be introduced via nucleophilic substitution or reductive amination . For example:

- Reductive amination of aldehyde or ketone intermediates with ammonia or primary amines under catalytic hydrogenation conditions.

- Nucleophilic substitution on activated halogenated intermediates, such as halogenated piperidines, with aminomethyl reagents.

Incorporation of the 3-Methoxypropyl Side Chain

The 3-methoxypropyl substituent is typically introduced through alkylation reactions :

- SN2 alkylation of the piperidine nitrogen or other nucleophilic sites with 3-methoxypropyl halides or related electrophiles.

- Use of protecting groups to prevent side reactions during alkylation, followed by deprotection steps.

Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced via Boc-protection of amines, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Deprotection is achieved with acids like trifluoroacetic acid (TFA) if necessary, but in the final compound, the Boc group remains intact to protect the amine.

Detailed Synthetic Route with Data Tables

Note: The yields are approximate, based on literature reports and experimental data from similar syntheses.

Critical Reaction Conditions and Optimization

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl₂ and PdXPhosG2 are preferred for cross-coupling reactions, providing high regioselectivity and yields.

- Solvents: 1,4-Dioxane, acetonitrile, or dichloromethane are commonly used, often with water to facilitate aqueous-phase reactions.

- Temperature: Reactions are typically conducted at 65–80°C for coupling and alkylation steps, with room temperature for reductive amination.

- Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are standard bases for deprotection and coupling steps.

Q & A

Q. How should researchers resolve inconsistencies in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.